molecular formula C6H9NO B12708846 5-Ethyl-2-methyloxazole CAS No. 53833-29-7

5-Ethyl-2-methyloxazole

Cat. No.: B12708846
CAS No.: 53833-29-7
M. Wt: 111.14 g/mol
InChI Key: KVHQALCDTOJIBP-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyloxazole is an organic compound belonging to the class of 2,5-disubstituted oxazoles. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes an ethyl group at the 5-position and a methyl group at the 2-position of the oxazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methyloxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. This method is performed at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: Industrial production of this compound typically involves the use of flow synthesis techniques. These methods offer advantages such as improved safety profiles, higher yields, and reduced waste generation. The use of manganese dioxide as a heterogeneous reagent in flow processes has been shown to be effective for the synthesis of oxazoles .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methyloxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to participate in (3 + 2) cycloaddition reactions, where it acts as a dipolarophile in the presence of nitrile oxides .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyloxazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors through non-covalent interactions, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Properties

CAS No.

53833-29-7

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

5-ethyl-2-methyl-1,3-oxazole

InChI

InChI=1S/C6H9NO/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3

InChI Key

KVHQALCDTOJIBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)C

Origin of Product

United States

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